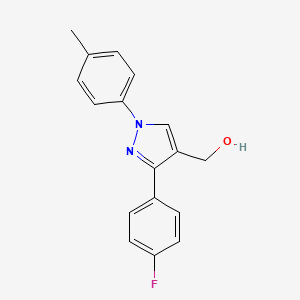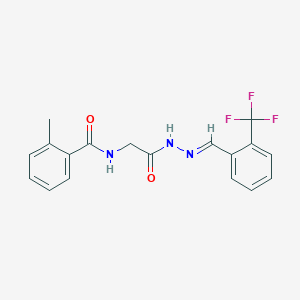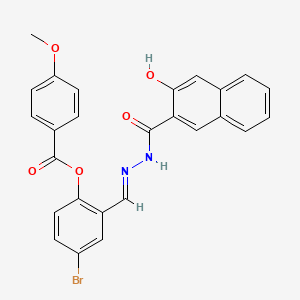
(3-(4-Fluorophenyl)-1-P-tolyl-1H-pyrazol-4-YL)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
化合物(3-(4-フルオロフェニル)-1-P-トリル-1H-ピラゾール-4-イル)メタノール は、フルオロフェニル基とトリル基で置換されたピラゾール環を特徴とする合成有機分子です。
準備方法
合成経路と反応条件
(3-(4-フルオロフェニル)-1-P-トリル-1H-ピラゾール-4-イル)メタノールの合成は、通常、複数段階の有機反応を伴います。一般的な方法の1つは、ピラゾールコアの調製から始まり、これはヒドラジンと1,3-ジケトンの反応によって合成できます。フルオロフェニル基とトリル基の導入は、求電子置換反応によって達成できます。最後の段階では、ピラゾール誘導体を還元してメタノール基を得ます。
工業的生産方法
この化合物の工業的生産には、収率と純度を高くするために最適化された合成経路が用いられます。これは、多くの場合、触媒の使用と反応条件の制御によって、所望の変換を促進することを含みます。結晶化やクロマトグラフィーなどの技術が、最終生成物の精製に使用されます。
化学反応の分析
反応の種類
酸化: この化合物は、特にメタノール基で酸化反応を起こし、対応するアルデヒドまたはカルボン酸に変換されます。
還元: 還元反応は、ピラゾール環または芳香族置換基をさらに修飾することができます。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム (KMnO₄)、三酸化クロム (CrO₃)。
還元剤: 水素化ホウ素ナトリウム (NaBH₄)、水素化アルミニウムリチウム (LiAlH₄)。
置換試薬: ハロゲン (Cl₂, Br₂)、求核試薬 (NH₃、OH⁻)。
主な生成物
酸化: アルデヒドまたはカルボン酸の形成。
還元: アルコールまたはアミンの形成。
置換: ハロゲン、アミン、ヒドロキシル基などのさまざまな官能基の導入。
科学的研究の応用
化学
化学において、(3-(4-フルオロフェニル)-1-P-トリル-1H-ピラゾール-4-イル)メタノールは、より複雑な分子の合成のためのビルディングブロックとして使用されます。その独特の構造により、新しい化学反応の探求や新しい化合物の開発が可能になります。
生物学と医学
生物学および医学研究では、この化合物は、その潜在的な薬理学的特性について調査されています。これは、特定の酵素や受容体を標的とする新薬の開発におけるリード化合物として役立つ可能性があります。
産業
産業部門では、この化合物は、安定性と機能的汎用性により、ポリマーやコーティングなどの高度な材料の合成に使用できます。
作用機序
(3-(4-フルオロフェニル)-1-P-トリル-1H-ピラゾール-4-イル)メタノールがその効果を発揮する機序は、特定の分子標的との相互作用によって異なります。フルオロフェニル基は、特定のタンパク質や酵素への結合親和性を高める可能性があり、ピラゾール環は水素結合やその他の相互作用に関与できます。これらの相互作用は、生物学的経路を調節し、所望の治療効果をもたらす可能性があります。
類似化合物との比較
類似化合物
ビス(4-フルオロフェニル)メタノール: 構造は似ていますが、ピラゾール環がないため、一部の用途では汎用性が低くなります。
4,4'-ジフルオロベンジドロール: ピラゾール環とトリル基がない、2つのフルオロフェニル基を持つ別の関連化合物。
独自性
ピラゾール環上のフルオロフェニル基とトリル基の両方が存在することにより、(3-(4-フルオロフェニル)-1-P-トリル-1H-ピラゾール-4-イル)メタノールは独特なものになります。
この詳細な概要は、科学研究と工業的用途における(3-(4-フルオロフェニル)-1-P-トリル-1H-ピラゾール-4-イル)メタノールの重要性を強調しています。
特性
分子式 |
C17H15FN2O |
|---|---|
分子量 |
282.31 g/mol |
IUPAC名 |
[3-(4-fluorophenyl)-1-(4-methylphenyl)pyrazol-4-yl]methanol |
InChI |
InChI=1S/C17H15FN2O/c1-12-2-8-16(9-3-12)20-10-14(11-21)17(19-20)13-4-6-15(18)7-5-13/h2-10,21H,11H2,1H3 |
InChIキー |
BFGYYWIJZAUXFZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12023040.png)


![7-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12023061.png)
![3-Hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(3-methyl-4-propoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12023069.png)


![2,4-Diiodo-6-((E)-{[3-(3-isopropoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenol](/img/structure/B12023090.png)
![2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12023092.png)
![4-{[(E)-biphenyl-4-ylmethylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12023093.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B12023095.png)

![N-[2-[(2E)-2-[(4-ethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-methoxybenzamide](/img/structure/B12023101.png)
![2-methylpropyl 2-{3-[(4-butoxyphenyl)carbonyl]-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12023108.png)
